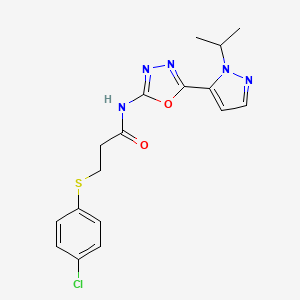

3-((4-chlorophenyl)thio)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)propanamide

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfanyl-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN5O2S/c1-11(2)23-14(7-9-19-23)16-21-22-17(25-16)20-15(24)8-10-26-13-5-3-12(18)4-6-13/h3-7,9,11H,8,10H2,1-2H3,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYGPCREJLNFSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

The compound shares structural homology with derivatives reported in and , which also feature 1,3,4-oxadiazole scaffolds. Key differences lie in the substituents attached to the oxadiazole ring and the aromatic systems:

*Calculated based on formula; †Example from the 7a–q series.

Key Observations :

- The 4-chlorophenylthio group in the target compound differs from the methylphenyl groups in 7c–f, which may influence electronic properties (e.g., lipophilicity, dipole interactions) .

- The 7a–q series () incorporates a sulfonyl-piperidinyl group, which is more polar than the pyrazole in the target compound, suggesting divergent solubility and membrane permeability profiles .

Physicochemical and Spectral Properties

While spectral data (IR, NMR, MS) for the target compound are unavailable, comparisons can be inferred from analogues:

- IR Spectroscopy : The presence of a thioether (-S-) and amide (-CONH-) groups in the target compound would produce characteristic stretches (e.g., ~1650 cm⁻¹ for amide C=O, ~650 cm⁻¹ for C-S), similar to compounds in .

- NMR : The 4-chlorophenyl group would exhibit distinct aromatic proton signals (δ ~7.3–7.5 ppm), while the isopropyl group on the pyrazole would show split signals for the -CH(CH₃)₂ moiety (δ ~1.2–1.5 ppm for methyl groups).

Bioactivity and Toxicity Considerations

- Hemolytic Potential: The 7a–q series () was evaluated for hemolytic activity, a proxy for toxicity. The target compound’s reduced sulfonyl group (compared to 7a–q) and lipophilic isopropyl-pyrazole substituent may lower hemolytic risk, though experimental validation is needed .

- Antimicrobial and Anticancer Potential: Thiazole-containing analogues (7c–f) are often explored for antimicrobial activity due to thiazole’s role in disrupting bacterial enzymes. The target compound’s pyrazole moiety, however, is more commonly associated with kinase inhibition or anti-inflammatory effects, suggesting divergent therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.